molecular formula C16H15N5O5S B2842025 N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034226-54-3

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2842025
CAS No.: 2034226-54-3
M. Wt: 389.39
InChI Key: ZXRHLWUTLOKQPC-UHFFFAOYSA-N
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Description

The compound “N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6-hydroxypyrimidine-4-carboxamide” is a chemical compound with the molecular formula C19H19N3O5S . It has a molecular weight of 401.44 .


Molecular Structure Analysis

The molecular structure of this compound includes an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The exact structure analysis data for this compound is not available in the searched resources.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 401.44 . The compound should be stored in a sealed container in a dry room at room temperature . The boiling point and other physical properties are not specified in the searched resources.

Scientific Research Applications

Anticancer Applications

  • Synthesis and Biological Evaluation for Anticancer Activity : A study synthesized a series of compounds including pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic activities against cancer cell lines like HCT-116 and MCF-7. The study focused on structure-activity relationships and found significant activities in some compounds (Rahmouni et al., 2016).
  • Functionalized Amino Acid Derivatives as Anticancer Agents : Another research synthesized functionalized amino acid derivatives and evaluated their in vitro cytotoxicity against human cancer cell lines, identifying compounds with promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).

Antibacterial and Antifungal Applications

  • Sulfonamide-derived Compounds and Their Biological Evaluation : This study synthesized sulfonamide-derived ligands and their metal complexes, characterizing them and evaluating their antibacterial, antifungal, and cytotoxic activities. The results showed moderate to significant activity against various bacterial and fungal strains (Chohan & Shad, 2011).

Antiviral Applications

  • Synthesis and Antiviral Activity of Thiazole C-nucleosides : A study described the synthesis of thiazole nucleosides and their testing for in vitro activity against various viruses. The compounds showed significant antiviral activity and were also active inhibitors of guanine nucleotide biosynthesis (Srivastava et al., 1977).

Fluorescence Binding Studies

  • Investigation of Fluorescence Binding with Bovine Serum Albumin : Researchers synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies, providing insights into the binding constants and conformational changes in BSA (Meng et al., 2012).

Anti-inflammatory Applications

  • Synthesis and Prognosis of Anti-inflammatory Activity : This research presented a method for synthesizing tetrahydrothienopyrimidine derivatives and predicted their anti-inflammatory activity. The study highlighted compounds with potential anti-inflammatory effects (Chiriapkin et al., 2021).

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5S/c1-9-10(2)20-26-16(9)21-27(24,25)12-5-3-11(4-6-12)19-15(23)13-7-14(22)18-8-17-13/h3-8,21H,1-2H3,(H,19,23)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRHLWUTLOKQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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